molecular formula C20H26ClN3O2S2 B2585735 N-(2-(4-(3-(phenylthio)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride CAS No. 1351642-68-6

N-(2-(4-(3-(phenylthio)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

Cat. No.: B2585735
CAS No.: 1351642-68-6
M. Wt: 440.02
InChI Key: YFJHFHAJYADAAA-UHFFFAOYSA-N
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Description

N-(2-(4-(3-(phenylthio)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H26ClN3O2S2 and its molecular weight is 440.02. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

New Urea and Thiourea Derivatives of Piperazine Doped with Febuxostat

This study involves the synthesis of new derivatives involving piperazine structures, which were evaluated for their antiviral and antimicrobial activities. Notably, certain compounds exhibited promising activities against Tobacco mosaic virus (TMV) and various microbial strains, suggesting their potential in developing new antimicrobial agents (Reddy et al., 2013).

Antipsychotic Agents Research

Synthesis and Evaluation of Heterocyclic Carboxamides as Potential Antipsychotic Agents

Research on heterocyclic analogues, including thiophene derivatives, for their potential as antipsychotic agents demonstrates the significance of such compounds in neuroscience. The study highlights the evaluation of these compounds for their binding affinity to various receptors, indicating their potential utility in treating psychiatric disorders (Norman et al., 1996).

Chemical Structure and Spectroscopy

Synthesis, Spectroscopic Studies, and Crystal Structure of N,N′-bis((thiophene-2-carboxamido)propyl)piperazine

This research provides detailed insights into the chemical structure and spectroscopic properties of a compound structurally related to the query compound. It underscores the importance of such analyses in understanding the physical and chemical properties of new synthetic molecules (Balaban et al., 2008).

Catalysis and Organic Synthesis

l-Piperazine-2-carboxylic Acid Derived N-formamide as a Highly Enantioselective Lewis Basic Catalyst

Highlighting the application of piperazine derivatives in catalysis, this study showcases the development of highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. It emphasizes the versatility of piperazine-based compounds in facilitating complex organic reactions with high selectivity and yields (Wang et al., 2006).

Properties

IUPAC Name

N-[2-[4-(3-phenylsulfanylpropanoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S2.ClH/c24-19(7-15-27-18-4-2-1-3-5-18)23-12-10-22(11-13-23)9-8-21-20(25)17-6-14-26-16-17;/h1-6,14,16H,7-13,15H2,(H,21,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJHFHAJYADAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)CCSC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.